molecular formula C12H11FN4O2 B1470971 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1597781-27-5

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Número de catálogo: B1470971
Número CAS: 1597781-27-5
Peso molecular: 262.24 g/mol
Clave InChI: WJXPPNCFFXPCJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a high-purity chemical compound supplied for research and development purposes. This compound belongs to a series of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-ones that have been identified as highly potent P2X7 receptor (P2X7R) antagonists . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is a key player in the inflammatory response and immune cell signalling; its antagonism is a significant area of investigation for various conditions. Preclinical research characterizes optimized leads from this structural class as some of the most potent human P2X7R antagonists reported, with half-maximal inhibitory concentration (IC50) values less than 1 nM . Compounds in this series have demonstrated sufficient oral bioavailability in animal models to enable extensive in vivo profiling. Furthermore, certain brain-penetrant analogues have shown dose-dependent target engagement in the hippocampus, as measured by ex vivo receptor occupancy, highlighting their value in central nervous system (CNS) research . This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. All batches are backed by full quality assurance and a Certificate of Analysis is available upon request.

Propiedades

IUPAC Name

7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPPNCFFXPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Biochemical Properties

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased insulin production and decreased glucagon production in the pancreas. Additionally, the compound interacts with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the insulin signaling pathway, leading to enhanced glucose uptake by cells. Furthermore, it impacts gene expression by upregulating genes involved in insulin production and downregulating those involved in glucagon production. These effects collectively contribute to improved cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time. This degradation can impact the compound’s efficacy in biochemical assays and other experimental settings.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose metabolism without causing significant adverse effects. At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound’s metabolites are then excreted through the kidneys. Additionally, it interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) during its metabolism. These interactions can influence metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through several mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas. This distribution pattern is consistent with its role in modulating glucose metabolism.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism. Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors. These localization patterns are essential for understanding the compound’s biochemical and cellular effects.

Actividad Biológica

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of triazolo[4,3-a]pyrazine derivatives often involves multi-step processes that typically include cyclization reactions and functional group modifications. Recent studies have highlighted various synthetic routes that yield compounds with enhanced biological profiles. For instance, derivatives with different substituents on the triazole ring have shown varying levels of activity against multiple biological targets.

Antibacterial Activity

Recent research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit notable antibacterial properties. For example:

  • In vitro Studies: A study assessed the antibacterial activity of synthesized triazolo[4,3-a]pyrazine derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, suggesting potential for further development as antibacterial agents .
CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 13216
Compound 26432

Anticancer Activity

The anticancer potential of this compound class has also been explored. For instance:

  • Cell Line Testing: In studies involving human colon cancer cell lines (HCT-116 and HT-29), certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 6.587 to 11.10 µM. Mechanistic studies revealed that some compounds could induce apoptosis through mitochondrial pathways by modulating key apoptotic proteins like Bax and Bcl-2 .
CompoundIC50 against HT-29 (µM)Mechanism of Action
RB76.587Induces apoptosis via mitochondrial pathway

Other Biological Activities

Triazolo[4,3-a]pyrazine derivatives have been reported to possess various other pharmacological properties:

  • Antidiabetic : Some derivatives have shown promise in inhibiting enzymes related to glucose metabolism.
  • Anti-inflammatory : Compounds have demonstrated the ability to reduce inflammation in various models.
  • Kinase Inhibition : Certain derivatives effectively inhibit kinases like c-Met and VEGFR-2, which are crucial in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of triazolo[4,3-a]pyrazines is heavily influenced by their structural components:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings generally enhances antibacterial activity.
  • Chain Length : Longer alkyl chains improve lipophilicity and cell permeability.
  • Functional Groups : Specific functional groups can enhance or diminish activity depending on their positioning relative to the triazole ring.

Case Studies

Several case studies illustrate the efficacy of these compounds:

  • A recent study synthesized a series of triazolo[4,3-a]pyrazines and evaluated their effects on various cancer cell lines. The most promising compound exhibited IC50 values significantly lower than those of established chemotherapeutics .

Aplicaciones Científicas De Investigación

P2X7 Receptor Modulation

One of the most significant applications of this compound is its role as a modulator of the P2X7 receptor. The P2X7 receptor is involved in various inflammatory processes and has been implicated in the pathophysiology of several diseases, including autoimmune disorders and cancer. The modulation of this receptor can lead to therapeutic benefits in these conditions .

Anticancer Activity

Research indicates that compounds similar to 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione exhibit anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its effectiveness could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes in microorganisms .

Case Study 1: P2X7 Modulation

A study published in 2014 demonstrated that derivatives of triazolo[4,3-a]pyrazines show promise as selective P2X7 modulators. The research highlighted the structure-activity relationship (SAR) that underpins their efficacy in modulating receptor activity and suggested potential pathways for drug development targeting inflammatory diseases .

Case Study 2: Anticancer Screening

In a series of biological evaluations conducted on triazole derivatives, compounds structurally related to this compound were screened against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into their mechanism of action and potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The triazolo[4,3-a]pyrazine scaffold is versatile, with substitutions at positions 3, 7, and 8 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazine Derivatives

Compound Name & Substituents Key Features Biological Activity/Applications References
7-(2-Fluorobenzyl)-3,8-dione (Target) - 2-Fluorobenzyl at C7
- Dione at C3/C8
Potential neuroprotective/renin inhibition (inferred)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro - 4-Fluorobenzyl at C7
- Thioxo at C3
Antihypertensive; impurity in dione synthesis
8-(2-Fluoro-4-nitrophenoxy) - Nitrophenoxy at C8 Intermediate for antitumor/antimicrobial agents
5-Chloro-3-(4-iodophenyl) - Chloro at C5
- Iodophenyl at C3
Radioligand development (P2X7 antagonism)
2-(2-Methoxyethyl)-7-(2-fluorobenzyl) - Methoxyethyl at C2
- 2-Fluorobenzyl at C7
Research chemical (unexplored bioactivity)
6-(2,4-Dimethoxyphenyl)-2-phenyl-3,8-dione - Dimethoxyphenyl at C6
- Phenyl at C2
A2A adenosine receptor antagonist (IC₅₀: <10 nM)

Substitution Patterns and Bioactivity

  • Position 7 (C7):
    • 2-Fluorobenzyl (target compound): Enhances blood-brain barrier permeability due to lipophilic fluorine .
    • 4-Fluorobenzyl (): Less metabolically stable; prone to oxidation to the dione form, reducing bioavailability .
  • Position 3 (C3):
    • Dione vs. Thioxo: The dione group (target) improves oxidative stability compared to thioxo analogs, which degrade under acidic conditions .
    • Halogenated aryl groups (e.g., 4-iodophenyl in 3f): Increase binding affinity for P2X7 receptors (IC₅₀: 42 nM in rats) .
  • Position 8 (C8): Amino or nitrophenoxy substituents (): Critical for renin inhibition (IC₅₀: 1.4–3.9 nM) and antimicrobial activity .

Pharmacological Performance

  • A2A Adenosine Antagonists: Derivatives with 2,4-dimethoxyphenyl groups (e.g., compound 37) show nanomolar potency (IC₅₀: ~9 nM) .
  • Renin Inhibitors : ACDFOPA-based analogs (e.g., 19f) achieve IC₅₀ values of 1.4 nM but lack oral bioavailability .

Métodos De Preparación

General Synthetic Approach to Triazolopyrazine Derivatives

The synthesis of triazolopyrazine compounds typically involves constructing the fused heterocyclic core through cyclization of precursors containing pyrazine and triazole moieties. Two main synthetic strategies are commonly employed:

These methods have been applied to related compounds and adapted for the preparation of various triazolopyrazine derivatives, including those substituted with fluorobenzyl groups.

Specific Preparation of 7-(2-fluorobenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

While direct literature on the exact preparation of the 7-(2-fluorobenzyl) derivative is limited, insights can be drawn from closely related compounds such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-triazolo[4,3-a]pyrazin-8(7H)-one, which shares a similar core structure and synthetic challenges.

Starting Materials and Key Intermediates

Typical Synthetic Route

  • Alkylation Step:

    • Reaction of a pyrazine precursor with 2-fluorobenzyl bromide or chloride under basic conditions to introduce the 2-fluorobenzyl substituent at the nitrogen atom or carbon position, depending on the precursor structure.
  • Formation of the Triazole Ring:

    • Cyclization induced by treatment with hydrazine hydrate or nitrite salts, promoting ring closure to form the fused triazolo[4,3-a]pyrazine system.
  • Oxidation or Functional Group Modification:

    • Conversion of intermediate thio- or oxo- derivatives to the final dione form, often involving controlled oxidation or rearrangement steps.
  • Purification:

    • Crystallization or chromatographic techniques to isolate the pure compound.

Analytical and Quantification Methods Supporting Preparation

A study on 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-triazolo[4,3-a]pyrazin-8(7H)-one developed a non-aqueous potentiometric titration method for quantification, which indirectly supports the preparation and purity assessment of similar compounds including the 2-fluorobenzyl analog.

Parameter Description Result/Value
Sample preparation Dissolution in acetic acid and acetic anhydride mixture 0.250 g sample in 30 ml each solvent
Titrant 0.1 M perchloric acid solution Used for potentiometric titration
Quantitative content range Purity of active substance 99.0% to 101.0% (dry substance)
Method accuracy and precision Validation parameters Accuracy: ±0.22% uncertainty; precision acceptable per pharmacopeial standards
Validation characteristics Linearity, specificity, repeatability All within acceptance criteria

This analytical method is crucial to confirm the successful synthesis and purity of the target compound after preparation.

Summary Table of Preparation Method Features

Step Description Reagents/Conditions Yield/Outcome
Alkylation Introduction of 2-fluorobenzyl group 2-fluorobenzyl halide, base (e.g., K2CO3) Moderate to high, depending on conditions
Cyclization Formation of fused triazolo[4,3-a]pyrazine Hydrazine hydrate or nitrite salts, heat High yield reported in related systems
Oxidation/Functionalization Conversion to dione form Oxidizing agents or rearrangement conditions Controlled to avoid side-products
Purification Isolation of pure compound Crystallization, chromatography High purity confirmed by titration

Research Findings and Considerations

  • The preparation of triazolopyrazine derivatives is versatile but requires careful control of reaction conditions to avoid side reactions, especially during cyclization and oxidation steps.
  • The use of fluorobenzyl substituents influences solubility and reactivity, necessitating optimization of alkylation conditions.
  • Solid-phase synthesis approaches have been reported for related triazolopyrazines, offering potential scalability and ease of purification.
  • Analytical validation methods such as non-aqueous potentiometric titration provide reliable quantification for quality control of the synthesized compound.

Q & A

Q. What is the general synthetic route for 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione?

The compound can be synthesized via a carbonyldiimidazole (CDI)-mediated cyclization reaction. A typical procedure involves reacting an appropriate carboxylic acid derivative with CDI in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with an N1-substituted hydrazinopyrazinone for 24 hours. The product is isolated via precipitation in water, washed with i-propanol, and recrystallized from DMFA/i-propanol mixtures .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., δ ~11.5 ppm for NH protons in DMSO-d6) .
  • Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]+ peaks) .
  • Melting point analysis : To assess purity (e.g., sharp melting points >300°C indicate crystalline stability) .

Q. How can researchers ensure purity during synthesis?

Purification steps include:

  • Recrystallization : Using mixed solvents like DMFA/i-propanol to remove unreacted starting materials .
  • Flash chromatography : For intermediates, employing gradients of EtOAc/light petroleum (3:7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Variables to test:

  • Solvent effects : Replacing DMFA with polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics.
  • Catalyst screening : Testing bases like triethylamine or DBU to accelerate cyclization .
  • Reaction time/temperature : Shortening reflux duration via microwave-assisted synthesis .

Q. How to resolve contradictions between spectroscopic data and proposed structures?

Example scenario: If NMR data suggests unexpected substituent positioning, employ:

  • X-ray crystallography : Definitive structural confirmation (e.g., resolving ambiguities in azepine/thiadiazine derivatives) .
  • 2D NMR (COSY, HSQC) : To correlate proton-carbon networks and identify misassigned peaks .

Q. What strategies are effective for designing bioactive derivatives?

Methodological approaches include:

  • Salt formation : Reacting the core structure with inorganic/organic acids (e.g., HCl, succinic acid) to improve solubility and bioavailability .
  • Side-chain modifications : Introducing fluorinated or heteroaromatic groups (e.g., 2-furyl substituents) to enhance target binding .
  • Pharmacophore mapping : Using docking studies to prioritize substituents with predicted affinity for biological targets (e.g., kinases) .

Q. How to analyze stability under varying experimental conditions?

Protocols involve:

  • Forced degradation studies : Exposing the compound to heat, light, or acidic/basic conditions, followed by HPLC monitoring for decomposition products .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and identify decomposition thresholds .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Researchers often apply:

  • DFT calculations : To model transition states during cyclization or substitution reactions .
  • Hammett correlations : Evaluating electronic effects of substituents (e.g., fluorobenzyl groups) on reaction rates .

Data-Driven Analysis and Validation

Q. How to validate synthetic reproducibility across labs?

Recommendations:

  • Interlaboratory comparisons : Share detailed protocols (e.g., stoichiometry, solvent volumes) and compare NMR/MS data .
  • Round-robin testing : Collaborate with multiple labs to assess yield variability and identify critical control parameters (e.g., anhydrous conditions) .

Q. What statistical methods address biological activity variability in derivatives?

Approaches include:

  • Dose-response curves : Using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .
  • Multivariate analysis : PCA or PLS to correlate structural features (e.g., logP, steric bulk) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.